2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(trifluoromethyl)phenylacetonitrile is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This structure makes it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of related trifluoromethylated phenylacetonitriles has been explored in the literature. For instance, the synthesis of α-(trifluoromethyl)phenylacetonitrile was achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone . This method provides a pathway to synthesize compounds with similar structural motifs to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids indicates the potential for halogenation reactions to be used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile has been determined through crystallography. For example, the crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, which shares the bromo and trifluoromethyl substituents, was found to crystallize in the orthorhombic space group with significant intermolecular interactions . These findings can provide insights into the molecular geometry and potential stacking interactions of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile.
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups has been extensively studied. For instance, the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile suggests that brominated phenyl compounds can participate in electron transfer mechanisms . Moreover, the unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which resulted in the formation of a trimeric compound, highlights the potential for unusual reactivity patterns in compounds with similar structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-(trifluoromethyl)phenylacetonitrile can be inferred from studies on related compounds. For example, the use of trifluoromethanesulfonic acid in acetonitrile for Friedel-Crafts alkylations indicates that the acetonitrile solvent can facilitate reactions involving trifluoromethylated compounds . Additionally, the electrogenerated base-promoted synthesis of nanoparticles suggests that compounds with trifluoromethyl groups can be involved in the formation of novel materials with unique properties .
Scientific Research Applications
Chemical Reactivity and Characterization
- The compound shows unusual reactivity, leading to the formation of a trimeric compound with the loss of three fluorine atoms, as investigated by Stazi et al. (2010) (Stazi et al., 2010).
Electrochemical Properties
- Research by Shainyan and Danilevich (2006) explores the electrochemical fluorination of various aromatic compounds, including transformations relevant to phenylacetonitrile and derivatives (Shainyan & Danilevich, 2006).
Reaction Mechanisms
- Boeini and Mobin (2011) reported the unexpected formation of 3,5-diaryl-1,2,4-thiadiazoles from the reaction of 2-bromo-2-phenylacetonitrile derivatives, showcasing the compound's versatile reactivity (Boeini & Mobin, 2011).
Application in Derivatization for Analysis
- Ingalls et al. (1984) describe the use of a related compound, 4'-bromophenacyl triflate, in preparing carboxylic acid derivatives for chromatography, highlighting a potential application in analytical chemistry (Ingalls et al., 1984).
Insecticidal and Acaricidal Activities
- Liu et al. (2012) synthesized 2-arylpyrrole derivatives, including compounds structurally related to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, and evaluated their insecticidal and acaricidal activities (Liu et al., 2012).
Phase-Transfer Catalysis
- Thompson and Reeves (1983) investigated phase-transfer catalysis involving phenylacetonitrile, an approach that might be applicable to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (Thompson & Reeves, 1983).
Steric Pressure Studies
- Schlosser et al. (2006) studied the trifluoromethyl group's role in transmitting steric pressure in various chemical reactions, which could inform the understanding of reactions involving 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (Schlosser et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUZTTSDBHOIAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380930 |
Source
|
Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
474024-36-7 |
Source
|
Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.